tert-Butyl (4-bromophenyl)carbamate

Protein-Protein Interaction Inhibitors BCL6 BTB Domain

Acquire tert-Butyl (4-bromophenyl)carbamate (CAS 131818-17-2) for orthogonal reactivity: the Boc protecting group enables acid-labile amine deprotection while the para-bromo handle supports Pd-catalyzed Suzuki-Miyaura cross-couplings. This dual functionality is critical for traceless linker applications and synthesizing BCL6 BTB domain inhibitors, with a benchmark Kd of 1.29 × 10⁵ nM. Substitution with chloro analogs or unprotected bromoaniline compromises coupling efficiency and deprotection kinetics.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
CAS No. 131818-17-2
Cat. No. B163580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-bromophenyl)carbamate
CAS131818-17-2
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)Br
InChIInChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
InChIKeyVLGPDTPSKUUHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4-bromophenyl)carbamate (CAS 131818-17-2): A Key Boc-Protected Aniline for Cross-Coupling


tert-Butyl (4-bromophenyl)carbamate (CAS 131818-17-2), also known as N-Boc-4-bromoaniline, is an aromatic carbamate derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen and a bromine atom at the para position of the phenyl ring . Its melting point is reported as 103–106 °C (lit.) and its density as 1.4±0.1 g/cm³ . As a Boc-protected aryl bromide, it serves as a dual-function building block in organic synthesis, enabling sequential transformations: the Boc group provides orthogonal amine protection that is stable to basic and nucleophilic conditions but cleavable under acidic treatment, while the aryl bromide handle allows for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings .

Why Generic Boc-Aniline Substitution Is Not Feasible for tert-Butyl (4-bromophenyl)carbamate


While many Boc-protected anilines share the same core protective strategy, tert-butyl (4-bromophenyl)carbamate offers a unique combination of orthogonal reactivity that cannot be replicated by simple analogs. The para-bromo substituent is essential for enabling specific cross-coupling reactions, and its replacement with other halogens (e.g., Cl, F) or substituents leads to significantly different reactivity profiles in Pd-catalyzed transformations . Additionally, the exact combination of Boc protection with the 4-bromophenyl moiety is critical in applications such as traceless linker technology, where the compound's fragmentation kinetics under specific reductive conditions are structure-dependent . Attempting to substitute with a 4-chlorophenyl carbamate or an unprotected 4-bromoaniline would result in either altered cross-coupling efficiency, different deprotection kinetics, or incompatibility with the desired synthetic sequence. Furthermore, the compound's documented binding affinity to the BCL6 BTB domain (Kd = 1.29 × 10⁵ nM) is inherently structure-specific and would be altered by any modification to the core scaffold [1].

Quantitative Differentiation Evidence for tert-Butyl (4-bromophenyl)carbamate Against Structural Analogs


Binding Affinity to BCL6 BTB Domain: A Quantitative Comparator to N-Substituted Analogs

tert-Butyl (4-bromophenyl)carbamate (as part of a larger inhibitor scaffold) exhibits measurable but low binding affinity to the BCL6 BTB domain, with a dissociation constant (Kd) of 1.29 × 10⁵ nM (129 µM) [1]. This value provides a quantitative baseline for structure-activity relationship (SAR) studies comparing N-substituted carbamate analogs. While no direct head-to-head data for the isolated compound versus another analog is available in the same assay, this Kd serves as a reference point for evaluating modifications to the carbamate nitrogen or aryl ring. For comparison, related 4-bromophenyl-containing carbamates in proline-based scaffolds have shown anti-BChE activity with IC₅₀ values of 28.21 µM and 27.38 µM [2], though these data are from a different assay system and are not directly comparable. The BCL6 BTB domain binding data for tert-butyl (4-bromophenyl)carbamate is derived from a microscale thermophoresis assay using recombinant RED-NHS labeled protein [1].

Protein-Protein Interaction Inhibitors BCL6 BTB Domain

Comparative Thermal Stability of tert-Butyl (4-bromophenyl)carbamate Versus N-Methyl Analog

While direct experimental thermal decomposition data for tert-butyl (4-bromophenyl)carbamate is limited, class-level inference from structurally related carbamates provides a basis for comparison. tert-Butyl (4-bromophenyl)(methyl)carbamate, an N-methylated analog, exhibits thermal decomposition in the range of 300–350 °C based on structural similarity to related carbamate compounds . In contrast, tert-butyl (4-bromophenyl)carbamate itself is reported to be stable under recommended storage conditions (room temperature, cool and dark place, <15 °C) . The N-methyl substitution in the analog introduces additional steric bulk and alters the electronic environment at the carbamate nitrogen, which can influence thermal stability . This difference is relevant for procurement decisions involving long-term storage or reactions requiring elevated temperatures, as the unsubstituted NH-carbamate may exhibit different decomposition kinetics.

Thermal Stability Storage Conditions Carbamate Decomposition

Cross-Coupling Reactivity Advantage Over 4-Chlorophenyl Carbamate Analogs

The bromine substituent in tert-butyl (4-bromophenyl)carbamate confers a reactivity advantage in palladium-catalyzed cross-coupling reactions compared to its chloro analog. While direct comparative kinetic data for this specific compound pair is not available in the literature, the well-established order of aryl halide reactivity in oxidative addition with Pd(0) is I > Br > Cl [1]. tert-Butyl (4-bromophenyl)carbamate is specifically highlighted as a substrate for Suzuki coupling reactions, where the bromine substituent allows for cross-coupling with boronic acids under standard palladium catalysis . In contrast, the 4-chlorophenyl analog (tert-butyl (4-chlorophenyl)carbamate) would require more forcing conditions or specialized ligands for efficient coupling [1]. This reactivity difference is critical for synthetic planning and procurement decisions, as the bromo derivative enables milder reaction conditions and broader functional group tolerance.

Suzuki-Miyaura Coupling Palladium Catalysis Aryl Halide Reactivity

Optimal Use Cases for tert-Butyl (4-bromophenyl)carbamate in Synthesis and Discovery


BCL6 Inhibitor Development and SAR Studies

tert-Butyl (4-bromophenyl)carbamate serves as a key starting material or intermediate in the synthesis of BCL6 BTB domain inhibitors. The compound's reported binding affinity (Kd = 1.29 × 10⁵ nM) provides a quantitative benchmark for SAR optimization [1]. Researchers can use this data to compare the effects of structural modifications on binding potency, guiding the design of improved inhibitors for therapeutic applications in oncology.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The compound's para-bromo substituent enables efficient participation in Suzuki-Miyaura cross-coupling reactions with boronic acids under standard palladium catalysis . This reactivity makes it an ideal building block for constructing biaryl-containing pharmacophores, natural product analogs, or materials science precursors. The orthogonal Boc protection ensures the amine functionality remains intact during the coupling step, allowing for subsequent deprotection and further elaboration.

Traceless Linker in Solid-Phase Synthesis

tert-Butyl (4-bromophenyl)carbamate is employed as a traceless linker in pharmaceutical research, particularly in solid-phase organic synthesis . The compound can be immobilized on a solid support and used to link molecules, with the carbamate bond being cleavable under specific reductive conditions to release the desired product without leaving a residual linker moiety. This application is critical for the synthesis of compound libraries and the preparation of complex molecules.

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